2-Hexylphenyl acrylate 2-Hexylphenyl acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14547938
InChI: InChI=1S/C15H20O2/c1-3-5-6-7-10-13-11-8-9-12-14(13)17-15(16)4-2/h4,8-9,11-12H,2-3,5-7,10H2,1H3
SMILES:
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol

2-Hexylphenyl acrylate

CAS No.:

Cat. No.: VC14547938

Molecular Formula: C15H20O2

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

2-Hexylphenyl acrylate -

Specification

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
IUPAC Name (2-hexylphenyl) prop-2-enoate
Standard InChI InChI=1S/C15H20O2/c1-3-5-6-7-10-13-11-8-9-12-14(13)17-15(16)4-2/h4,8-9,11-12H,2-3,5-7,10H2,1H3
Standard InChI Key MADYBBZSBQFZRP-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=CC=CC=C1OC(=O)C=C

Introduction

Chemical Identity and Fundamental Properties

Structural and Molecular Characteristics

2-Ethylhexyl acrylate (CAS No. 103-11-7) is an ester derived from acrylic acid and 2-ethylhexanol. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol . The compound features a branched alkyl chain (2-ethylhexyl group) attached to an acrylate moiety, contributing to its low glass transition temperature (Tg = –65°C) and flexibility in polymer matrices .

Table 1: Key Physical Properties of 2-Ethylhexyl Acrylate

PropertyValueSource
Boiling Point214°C
Melting Point-90°C
Flash Point82°C
Density0.883 g/cm³
Solubility in WaterInsoluble

Reactivity and Stability

2-EHA polymerizes exothermically upon exposure to heat, light, or initiators, necessitating stabilizers like hydroquinone during storage . It reacts vigorously with strong oxidizers and undergoes hydrolysis in alkaline conditions, forming acrylic acid and 2-ethylhexanol . Its low water solubility (<0.1 g/L) and high volatility (vapor pressure = 12 Pa) influence its environmental fate .

Industrial Synthesis and Process Optimization

Esterification Reaction

The primary synthesis route involves direct esterification of acrylic acid with 2-ethylhexanol, catalyzed by sulfuric acid . The reaction proceeds via:
CH2=CHCOOH+C8H17OHH2SO4CH2=CHCOOC8H17+H2O\text{CH}_2=\text{CHCOOH} + \text{C}_8\text{H}_{17}\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_2=\text{CHCOOC}_8\text{H}_{17} + \text{H}_2\text{O}
Excess 2-ethylhexanol acts as an azeotroping agent to remove water, shifting the equilibrium toward ester formation . Post-reaction, the crude mixture contains unreacted alcohol, acrylic acid, and 2-ethylhexyl hydrogensulfate, which are neutralized with sodium hydroxide .

Purification and Waste Management

Post-neutralization, the organic phase undergoes countercurrent washing in extraction columns to remove sulfates and salts . Distillation then separates light byproducts (recycled to the reactor) and heavy residues. A notable challenge is the high chemical oxygen demand (COD) from sodium acrylate byproducts, which necessitates advanced wastewater treatment .

Applications in Polymer Science and Industry

Role in Copolymer Production

2-EHA is a cornerstone monomer for acrylate copolymers, imparting flexibility, UV resistance, and hydrophobicity. Key applications include:

  • Adhesives and Sealants: Enhances low-temperature performance in pressure-sensitive adhesives .

  • Paints and Coatings: Improves weatherability and water resistance in architectural coatings .

  • Textile and Leather Finishes: Provides softness and durability .

Market Dynamics

In 1999, EU production reached 70,000 tonnes/year, with imports at 30,000 tonnes/year . Over 90% of 2-EHA is consumed in polymer production, with aqueous dispersions (e.g., latex paints) containing residual monomer levels below 200 ppm .

Environmental and Health Risk Assessments

Environmental Fate

  • Atmospheric Degradation: Reacts with hydroxyl radicals, yielding a half-life of 19 hours .

  • Aquatic Systems: Rapid evaporation limits persistence in water, though moderate bioaccumulation potential exists (log Kow = 3.9) .

  • Wastewater Treatment: 93% removal efficiency via biodegradation (56%), volatilization (30%), and sludge adsorption (7%) .

Occupational and Consumer Exposure

  • Workplace Limits: The German occupational exposure limit is 82 mg/m³ .

  • Consumer Products: Residual 2-EHA in adhesives and paints poses minimal risk post-curing, with dermal exposure during application being the primary concern .

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